methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is a chemical compound with a molecular formula of C14H16ClNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The naphthalene moiety can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-1-amine and naphthalene-2-amine share structural similarities with methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride.
Amino acid derivatives: Compounds like phenylalanine and tyrosine derivatives also exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthalene core provides a rigid and planar structure, enhancing its ability to interact with biological targets. The presence of both amino and ester groups allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGAZRIEWXNCBQ-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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